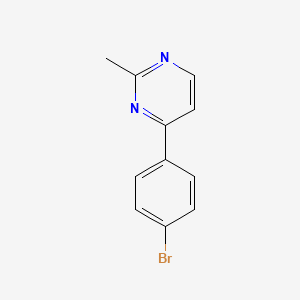

4-(4-Bromophenyl)-2-methylpyrimidine

Description

Contextual Significance of Pyrimidine (B1678525) Derivatives in Contemporary Chemical Research

Pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms, is a fundamental scaffold in a vast array of biologically active molecules. Its derivatives are integral to the structure of nucleic acids (cytosine, thymine, and uracil), vitamins such as thiamine (Vitamin B1), and a wide range of pharmaceuticals. researchgate.net The significance of pyrimidine derivatives in medicinal chemistry is underscored by their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netresearchgate.net

The versatility of the pyrimidine ring allows for functionalization at various positions, enabling chemists to fine-tune the steric, electronic, and lipophilic properties of the molecule to optimize its interaction with biological targets. nih.gov This adaptability has made pyrimidine and its fused derivatives a privileged scaffold in drug discovery and development. researchgate.net The ongoing exploration of novel synthetic methodologies for pyrimidine derivatives continues to expand the chemical space available for the creation of new therapeutic agents and functional materials. researchgate.netthieme-connect.denih.gov

Strategic Importance of Bromophenyl and Methyl Substituents in Heterocyclic Frameworks

The specific substituents on the pyrimidine ring of 4-(4-Bromophenyl)-2-methylpyrimidine are not arbitrary; they are strategically chosen to confer specific advantages in a research context.

The combination of the electron-withdrawing nature of the bromine atom on the phenyl ring and the electron-donating character of the methyl group on the pyrimidine ring creates a unique electronic profile that can modulate the reactivity and biological properties of the entire molecule.

Foundational Research Avenues for this compound

The unique structural features of this compound open up several promising avenues for academic and industrial research.

One primary area of investigation is its potential as a scaffold for medicinal chemistry . Given the broad spectrum of biological activities associated with pyrimidine derivatives, this compound is a prime candidate for screening against various therapeutic targets. Research into its potential anticancer, antimicrobial, and anti-inflammatory properties is a logical starting point. nih.govnih.gov The presence of the bromophenyl group allows for the systematic synthesis of analogues to explore SAR and optimize potency and selectivity. acs.org

Another significant research avenue is its utility as a versatile building block in organic synthesis . The reactivity of the bromine atom in cross-coupling reactions makes this compound a valuable intermediate for the synthesis of more complex molecules. nih.govorgsyn.orgresearchgate.net This includes the development of novel materials with specific electronic or photophysical properties, as well as the construction of elaborate molecular architectures for various applications.

Furthermore, the compound can be utilized in the study of fundamental chemical principles , such as reaction mechanisms and the influence of substituents on the reactivity of heterocyclic systems. Its well-defined structure allows for detailed spectroscopic and computational analysis to understand the interplay of its different functional groups.

Structure

3D Structure

Propriétés

IUPAC Name |

4-(4-bromophenyl)-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c1-8-13-7-6-11(14-8)9-2-4-10(12)5-3-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNFCICFTHMQHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384825 | |

| Record name | 4-(4-bromophenyl)-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499785-50-1 | |

| Record name | 4-(4-bromophenyl)-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 4 4 Bromophenyl 2 Methylpyrimidine

Chemical Transformations for the Pyrimidine (B1678525) Core Elaboration

The synthesis of the pyrimidine ring is a foundational aspect of organic chemistry, with several established methods for its construction. These typically involve the formation of the heterocyclic system from acyclic precursors.

Cyclocondensation Reactions in Pyrimidine Synthesis

The most prevalent method for constructing the pyrimidine skeleton is through cyclocondensation reactions, often referred to as the Principal Synthesis. This approach involves the reaction of a compound with an N-C-N moiety (like an amidine or urea) with a β-dicarbonyl compound or its synthetic equivalent. wikipedia.org For the synthesis of 2-substituted pyrimidines, amidines are the reagents of choice. mdpi.comresearchgate.net

In the context of 4-(4-Bromophenyl)-2-methylpyrimidine, the synthesis would involve the condensation of acetamidine (to introduce the 2-methyl group) with a 1,3-dielectrophilic partner containing the 4-bromophenyl group. A suitable precursor would be a β-diketone such as 1-(4-bromophenyl)butane-1,3-dione or a related α,β-unsaturated ketone (chalcone). The reaction proceeds through a cascade of condensation and cyclization steps, ultimately leading to the aromatic pyrimidine ring. Microwave-assisted cyclization has been shown to be an efficient method for accelerating these reactions and improving yields. mdpi.com

| N-C-N Reagent | 1,3-Dicarbonyl/Equivalent | Resulting Pyrimidine Substitution | Reference |

|---|---|---|---|

| Amidines | β-Dicarbonyl compounds | 2-Substituted Pyrimidines | wikipedia.org |

| Guanidine | Chalcones | 2-Aminopyrimidines | |

| Urea | β-Dicarbonyl compounds | 2-Pyrimidinones | wikipedia.org |

| Thiourea | Ethyl acetoacetate | 2-Thio-6-methyluracil | wikipedia.org |

Nucleophilic Substitution Pathways to Pyrimidine Derivatives

Nucleophilic aromatic substitution (SNAr) is a powerful tool for functionalizing a pre-existing pyrimidine ring. nih.gov The pyrimidine nucleus is π-deficient, which facilitates the attack of nucleophiles, particularly at the 2-, 4-, and 6-positions. wikipedia.org The reaction of 2,4-dihalopyrimidines with nucleophiles typically results in the selective displacement of the halide at the C4-position. stackexchange.com This regioselectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed during attack at the C4-position, where the negative charge can be delocalized over both nitrogen atoms. stackexchange.com

For the synthesis of the target compound, a potential route could involve the reaction of 2-methyl-4,6-dichloropyrimidine with a suitable organometallic reagent that can act as a 4-bromophenyl anion equivalent. However, a more common approach involves the substitution of a leaving group at the 4-position by a different nucleophile, which is a key step in building more complex pyrimidine structures. The presence of electron-withdrawing groups on the pyrimidine ring can accelerate these substitution reactions. thieme-connect.com

Strategies for Introducing the 4-Bromophenyl Moiety: Advanced Coupling Techniques

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. These methods offer a direct and efficient way to attach the 4-bromophenyl group to the pyrimidine core.

Palladium-Catalyzed Cross-Coupling Strategies (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura cross-coupling reaction is one of the most versatile methods for forming aryl-aryl bonds. nih.govmdpi.com This reaction typically involves the coupling of an organoboron reagent (like a boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base. scielo.br

To synthesize this compound, this strategy would couple a pyrimidine derivative functionalized at the 4-position with a leaving group (e.g., 4-chloro-2-methylpyrimidine or 2-methyl-4-tosyloxypyrimidine) with (4-bromophenyl)boronic acid. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields. researchgate.netmdpi.com For instance, catalyst systems like Pd(PPh3)4 or Pd(OAc)2 with phosphine (B1218219) ligands, in combination with bases such as K3PO4 or Na2CO3 in solvents like 1,4-dioxane (B91453) or aqueous ethanol, have proven effective for the arylation of chloropyrimidines. researchgate.netmdpi.com Microwave-assisted Suzuki-Miyaura couplings have also been developed, offering rapid and efficient synthesis of 4-arylpyrimidines. researchgate.net

| Pyrimidine Substrate | Boronic Acid | Catalyst System (Catalyst/Ligand) | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 4,6-Dichloropyrimidine | Arylboronic acids | Pd(OAc)2 / PPh3 | K3PO4 | Not specified | Reasonable | researchgate.net |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) | Arylboronic acids | Pd(PPh3)4 (5 mol%) | K3PO4 | 1,4-Dioxane | Good | mdpi.com |

| 4-Pyrimidyl Tosylates | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Water | 97% | researchgate.net |

| 3-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one | p-Methoxyphenylboronic acid | PdCl2(dppf) | K2CO3 | Ethanol/Water | High | nih.gov |

Electrophilic Aromatic Bromination and Functionalization

Common brominating agents include N-bromosuccinimide (NBS) and elemental bromine (Br2), often in the presence of a Lewis acid or in an acidic medium. organic-chemistry.org The reaction proceeds via the formation of a cationic intermediate known as an arenium ion or σ-complex, which then loses a proton to restore aromaticity. nih.gov The development of highly para-selective bromination methods, sometimes using zeolites or specific catalysts, is an active area of research. nih.gov

| Brominating Agent | Catalyst/Solvent | Key Features | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Silica gel | Good for para-selective bromination. | nih.gov |

| N-Bromosuccinimide (NBS) | Acetonitrile | Highly para-selective with respect to the most activating substituent. | nih.gov |

| Tetraalkylammonium tribromides | Not specified | Highly para-selective for bromination of phenols. | nih.gov |

| N-Bromosuccinimide (NBS) | Mandelic acid / Aqueous conditions | Highly regioselective aromatic bromination. | organic-chemistry.org |

Methodologies for Methyl Group Functionalization at the Pyrimidine-2 Position

The methyl group at the C2 position of the pyrimidine ring is not inert. Its protons are acidified by the adjacent electron-withdrawing nitrogen atoms. This allows for deprotonation by a strong base, such as an organolithium reagent (e.g., n-butyllithium) or lithium diisopropylamide (LDA), to generate a nucleophilic carbanion.

This lithiated intermediate can then react with a wide range of electrophiles, enabling the elaboration of the methyl group into more complex side chains. This C-H functionalization strategy provides a powerful route to novel 2-substituted pyrimidine derivatives. While direct amination at the C2 position has been achieved through different mechanisms, the functionalization of the methyl group offers a complementary approach to diversification. researchgate.net The reaction of the 2-lithiomethylpyrimidine with electrophiles like aldehydes, ketones, or alkyl halides can introduce hydroxyl, carbonyl, or extended alkyl functionalities, respectively.

| Base | Electrophile (E+) | Resulting Functional Group at C2-methylene |

|---|---|---|

| n-BuLi or LDA | Alkyl Halide (R-X) | -CH2-R (Alkylation) |

| n-BuLi or LDA | Aldehyde (R-CHO) | -CH2-CH(OH)-R (Hydroxyalkylation) |

| n-BuLi or LDA | Ketone (R-CO-R') | -CH2-C(OH)(R)-R' (Hydroxyalkylation) |

| n-BuLi or LDA | Carbon Dioxide (CO2) | -CH2-COOH (Carboxylation) |

Optimization of Synthetic Reaction Parameters for this compound

The optimization of synthetic reactions is a critical process that involves systematically adjusting various parameters to achieve the highest possible yield and purity of the desired product while minimizing reaction time and energy consumption. covasyn.com For the synthesis of this compound, likely via a Suzuki-Miyaura cross-coupling between a pyrimidine derivative and a bromophenyl-containing reactant, several factors must be meticulously controlled.

The choice of catalyst and associated ligands is paramount in palladium-catalyzed cross-coupling reactions. nih.gov The catalytic activity and selectivity are heavily dependent on the electronic and steric properties of the phosphine ligands attached to the palladium center. nih.govrsc.org

Catalyst Selection : Palladium(0) complexes are the active catalysts in Suzuki-Miyaura reactions. chemrxiv.org Often, a stable palladium(II) precursor, such as Palladium(II) acetate (Pd(OAc)2), is used, which is reduced in situ to Pd(0). chemrxiv.org Alternatively, pre-formed Pd(0) catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) are commonly employed and have shown effectiveness in the synthesis of related phenyl-substituted pyrimidines. mdpi.comresearchgate.net The catalyst loading is also a key parameter to optimize, with typical concentrations around 5 mol % being effective. mdpi.comresearchgate.net

Ligand Effects : The ligands stabilize the palladium center and participate directly in the catalytic cycle, influencing the rates of oxidative addition and reductive elimination. For Suzuki-Miyaura couplings, electron-rich and sterically bulky phosphine ligands are often preferred as they promote the formation of the active catalytic species and enhance reaction rates. nih.gov Dialkylbiaryl phosphines, such as SPhos, have demonstrated high efficacy, enabling reactions at low catalyst loadings and even at room temperature for some substrates. nih.govnih.gov The choice of ligand can significantly impact the reaction's success, especially when dealing with less reactive or sterically hindered substrates. nih.gov The steric bulk of a ligand can sometimes have a negative impact on the coupling system, highlighting the need for careful selection based on the specific substrates. nih.gov

| Catalyst/Ligand System | Typical Substrates | Key Advantages | Reference |

|---|---|---|---|

| Pd(PPh3)4 | Aryl bromides, Arylboronic acids | Commercially available, effective for various pyrimidine syntheses. | mdpi.comresearchgate.net |

| Pd(OAc)2 with SPhos | Aryl/heteroaryl halides, hindered substrates | High activity at low catalyst loadings, room temperature reactions possible. | nih.gov |

| NiCl2(PCy3)2 | Aryl halides, phenol derivatives | Cost-effective alternative to palladium, air-stable pre-catalyst. | nih.gov |

The solvent plays a crucial role in the Suzuki-Miyaura reaction by dissolving reactants, stabilizing intermediates, and influencing the reaction rate. chemrxiv.org The selection of an appropriate solvent is critical for optimizing the synthesis of this compound.

Solvent Polarity and Type : A variety of solvents have been studied for similar pyrimidine syntheses. For instance, in the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine, solvents such as dry toluene, acetonitrile, and 1,4-dioxane were examined, with 1,4-dioxane providing the best yield (60%). mdpi.com Dimethylformamide (DMF) was also tested but presented difficulties in removal after the reaction. mdpi.com The choice of solvent can be complex, as ethereal solvents like 1,4-dioxane and 2-Methyltetrahydrofuran (2-MeTHF), as well as alcohol solvents like tert-amyl alcohol, have all proven to be effective for cross-coupling reactions. nih.govsemanticscholar.org

Reaction Medium Engineering : The use of mixed solvent systems, such as water/1,4-dioxane, has been explored to improve reaction efficiency and facilitate the dissolution of both organic substrates and inorganic bases. researchgate.net The ratio of the solvents in such mixtures is another parameter that can be optimized. For example, a 5:1 water/1,4-dioxane mixture was used to explore the effects of bases and catalysts on Suzuki coupling reactions under microwave irradiation. researchgate.net

| Solvent | Typical Yield (%) for similar Pyrimidine Synthesis | Notes | Reference |

|---|---|---|---|

| 1,4-Dioxane | 60-71% | Often provides good yields and complements Pd(PPh3)4 catalyst. | mdpi.comsemanticscholar.org |

| Toluene | 40% | A common non-polar solvent for cross-coupling. | mdpi.com |

| Acetonitrile | 36% | A polar aprotic solvent. | mdpi.com |

| tert-Amyl alcohol | Excellent | Considered a "green" solvent alternative. | nih.gov |

| 2-Me-THF | Quantitative | An ethereal solvent considered a greener alternative to THF. | nih.gov |

The kinetic profile of a reaction is controlled by temperature, pressure, and duration. nih.gov Optimizing these parameters is essential for maximizing the yield of this compound and minimizing the formation of byproducts.

Temperature : Suzuki-Miyaura reactions are typically conducted at elevated temperatures to ensure a reasonable reaction rate. For the synthesis of related pyrimidine derivatives, refluxing at temperatures between 70–80 °C is common. mdpi.com However, optimization studies have shown that temperatures up to 100 °C can be beneficial, particularly when using greener solvents like t-amyl alcohol. nih.gov The optimal temperature depends on the reactivity of the substrates, the catalyst system, and the solvent used. researchgate.net

Reaction Time : The duration of the reaction must be sufficient to allow for complete conversion of the starting materials. Reaction times for similar pyrimidine syntheses typically range from 12 to 22 hours. mdpi.comnih.gov Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to determine the optimal reaction time and to avoid potential degradation of the product with prolonged heating.

Pressure : While most Suzuki-Miyaura reactions are performed at atmospheric pressure, in some cases, particularly when using volatile reactants or solvents, or when trying to influence reaction equilibria, the pressure can be a variable. However, for the synthesis of compounds like this compound, this is generally not a primary parameter for optimization unless specific conditions, such as microwave heating, are employed, which can lead to pressure increases within the sealed reaction vessel. researchgate.net

Principles of Green Chemistry Applied to this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. pharmacyjournal.org Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes. rasayanjournal.co.in

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. A higher atom economy signifies a more efficient and less wasteful process. monash.edu

Calculation : The percentage atom economy is calculated as: (% Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100). youtube.com

Application to Synthesis : Addition reactions inherently have a 100% atom economy as all reactant atoms are incorporated into the product. While substitution and elimination reactions often have lower atom economies, cross-coupling reactions like the Suzuki-Miyaura reaction are generally considered to have a relatively high atom economy. For a hypothetical synthesis of this compound from 4-chloro-2-methylpyrimidine and 4-bromophenylboronic acid, the main byproduct would be derived from the base and the leaving group. By choosing reactants and pathways that minimize the mass of these byproducts, the atom economy can be maximized.

| Reaction Type | General Atom Economy | Example |

|---|---|---|

| Addition Reaction | High (often 100%) | Diels-Alder Reaction |

| Substitution Reaction | Moderate | Wittig Reaction |

| Elimination Reaction | Low | Dehydrohalogenation of Alkyl Halides |

| Suzuki-Miyaura Coupling | Relatively High | Synthesis of Biaryls |

The vast majority of waste generated in chemical synthesis comes from solvents. nih.gov Therefore, replacing hazardous solvents with greener alternatives is a key goal of green chemistry. sigmaaldrich.com

Green Solvents : Traditional solvents like DMF and toluene are effective but pose environmental and health risks. mdpi.com Recent research has focused on identifying and utilizing more environmentally friendly solvents for Suzuki-Miyaura couplings. nih.govresearchwithrutgers.com Solvents such as 2-MeTHF (derived from renewable resources), cyclopentyl methyl ether (CPME), and t-amyl alcohol are considered greener alternatives. nih.govsigmaaldrich.com Water is also an attractive green solvent due to its non-toxic and non-flammable nature, and methods have been developed to perform Suzuki reactions in aqueous media. researchgate.net

Sustainable Reagents : Beyond solvents, the choice of reagents also impacts the "greenness" of a synthesis. This includes using bases that are less hazardous and catalysts that are more efficient and can be used at lower loadings. nih.gov The use of nickel-based catalysts, which are more earth-abundant and less expensive than palladium, is also an area of active research for making cross-coupling reactions more sustainable. nih.gov The development of catalytic systems that can be recycled and reused further enhances the environmental profile of the synthesis. researchgate.net

Microwave and Flow Chemistry Enhancements in Synthesis

The synthesis of this compound has been significantly advanced by the adoption of modern techniques such as microwave-assisted synthesis and continuous flow chemistry. These methodologies offer substantial improvements over traditional batch processing, primarily in terms of reaction speed, efficiency, and scalability. The enhancements are particularly notable in the context of cross-coupling reactions, which are pivotal for the formation of the C-C bond between the pyrimidine core and the bromophenyl moiety.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. In the synthesis of this compound, a plausible and efficient route involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically couples a halogenated pyrimidine with an arylboronic acid in the presence of a palladium catalyst and a base.

A likely precursor for this synthesis is 4-chloro-2-methylpyrimidine, which can be coupled with 4-bromophenylboronic acid. Under conventional heating, such reactions can be sluggish, often requiring extended reaction times and higher catalyst loadings. Microwave irradiation, however, dramatically reduces the reaction time from hours to mere minutes. This rapid heating is due to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to a rapid and uniform temperature increase.

Research Findings:

Studies on analogous microwave-assisted Suzuki couplings of 2,4-dichloropyrimidines with various arylboronic acids have demonstrated the efficiency of this technology. These studies have shown that C4-substituted pyrimidines can be obtained in good to excellent yields with significantly reduced reaction times (e.g., 15 minutes) and lower catalyst loadings (e.g., 0.5 mol%) compared to conventional heating methods. The optimal conditions often involve a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base like potassium carbonate (K₂CO₃) in a solvent system such as a mixture of 1,4-dioxane and water.

The table below illustrates a comparative overview of a hypothetical synthesis of this compound using conventional heating versus microwave irradiation, based on findings for similar compounds.

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Several hours (e.g., 8-24 h) | Minutes (e.g., 15-30 min) |

| Temperature | Reflux (e.g., ~100°C) | 100-120°C |

| Catalyst Loading | Higher (e.g., 3-5 mol%) | Lower (e.g., 0.5-1 mol%) |

| Yield | Moderate to Good | Good to Excellent |

| Energy Consumption | High | Low |

Flow Chemistry Synthesis

Continuous flow chemistry offers another avenue for the optimized synthesis of this compound. In a flow setup, reagents are continuously pumped through a heated reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This methodology is particularly advantageous for reactions that are exothermic or involve hazardous reagents, as the small reaction volume at any given time enhances safety.

For the synthesis of this compound, a continuous flow process could be designed for a Suzuki-Miyaura or a Negishi cross-coupling reaction. In a hypothetical flow Suzuki-Miyaura coupling, solutions of 4-chloro-2-methylpyrimidine and 4-bromophenylboronic acid, along with a palladium catalyst and a base, would be mixed at a T-junction and then passed through a heated packed-bed reactor containing an immobilized palladium catalyst. The product stream would then be collected, and the desired compound isolated.

Alternatively, a Negishi coupling in a flow system could involve the in-situ generation of an organozinc reagent from 4-bromobromobenzene, which would then be reacted with 4-chloro-2-methylpyrimidine in the presence of a palladium catalyst. Flow chemistry is particularly well-suited for handling organometallic reagents, which can be unstable and require precise temperature control.

Research Findings:

While a specific continuous flow synthesis for this compound is not prominently documented, the principles of flow chemistry have been successfully applied to the synthesis of various heterocyclic compounds, including fused pyrimidinones, in high-temperature and high-pressure flow reactors nih.govacs.org. These studies demonstrate that complex heterocyclic scaffolds can be synthesized in minutes with high yields nih.gov. The use of flow reactors allows for superheating of solvents beyond their boiling points, which can significantly accelerate reaction rates. Furthermore, the integration of in-line purification techniques can lead to a streamlined and automated synthesis process. The benefits of continuous flow processing include enhanced safety, improved scalability, and higher product consistency compared to batch methods.

The table below outlines the key features and advantages of a potential continuous flow synthesis for this compound.

| Feature | Description | Advantage |

|---|---|---|

| Reactor Type | Packed-bed with immobilized catalyst or heated coil reactor | Facilitates catalyst recovery and reuse; precise temperature control |

| Residence Time | Seconds to minutes | High throughput and rapid optimization |

| Temperature & Pressure | Can be operated at high temperatures and pressures | Accelerated reaction rates and use of low-boiling point solvents |

| Safety | Small reaction volume | Minimizes risk associated with exothermic reactions or hazardous reagents |

| Scalability | Easily scalable by extending operation time | Consistent product quality from lab to production scale |

Comprehensive Spectroscopic and Structural Characterization of 4 4 Bromophenyl 2 Methylpyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in a molecule. By analyzing the chemical shifts, splitting patterns, and correlations of atomic nuclei in a magnetic field, a complete structural map can be assembled.

The ¹H NMR spectrum of 4-(4-Bromophenyl)-2-methylpyrimidine provides critical information about the electronic environment of the hydrogen atoms. The spectrum is characterized by distinct signals corresponding to the aliphatic methyl group and the protons on the pyrimidine (B1678525) and bromophenyl rings.

The protons of the bromophenyl ring typically appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the bromine atom are electronically distinct from those ortho to the pyrimidine ring, leading to this splitting pattern. The protons on the pyrimidine ring also exhibit characteristic chemical shifts and coupling. The methyl group, being attached to the electron-withdrawing pyrimidine ring, appears as a singlet in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound This table is based on typical chemical shifts for similar structural motifs, as specific experimental data for this compound is not widely published.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyrimidine H-5 | ~7.3-7.5 | d | ~5.0 |

| Pyrimidine H-6 | ~8.6-8.8 | d | ~5.0 |

| Bromophenyl H-2', H-6' (ortho to pyrimidine) | ~8.0-8.2 | d | ~8.5 |

| Bromophenyl H-3', H-5' (ortho to bromine) | ~7.6-7.8 | d | ~8.5 |

| Methyl (-CH₃) | ~2.7-2.8 | s | N/A |

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Aromatic carbons typically resonate between 110 and 170 ppm, while the aliphatic methyl carbon appears at a much higher field (lower ppm value). The carbon atom attached to the bromine (C-Br) shows a characteristic shift, influenced by the halogen's electronegativity.

Table 2: Predicted ¹³C NMR Spectral Data for this compound This table is based on typical chemical shifts for similar structural motifs.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Methyl (-CH₃) | ~25 |

| Pyrimidine C-5 | ~118 |

| Bromophenyl C-3', C-5' | ~129 |

| Bromophenyl C-2', C-6' | ~131 |

| Bromophenyl C-4' (C-Br) | ~125 |

| Bromophenyl C-1' (ipso) | ~136 |

| Pyrimidine C-6 | ~157 |

| Pyrimidine C-4 | ~164 |

| Pyrimidine C-2 | ~168 |

While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously assigning these signals and confirming the molecular connectivity. ipb.pt

Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent protons on the pyrimidine ring (H-5 and H-6) and between the ortho and meta protons on the bromophenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC maps direct one-bond correlations between protons and the carbons they are attached to. This allows for the definitive assignment of protonated carbons in the ¹³C spectrum by correlating them to their already-assigned proton signals from the ¹H NMR.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for identifying the connectivity across multiple bonds (typically 2-3 bonds). It reveals correlations between protons and non-protonated (quaternary) carbons, which is essential for placing the substituents on the aromatic rings correctly. For instance, HMBC would show a correlation from the methyl protons to the C-2 of the pyrimidine ring, and from the H-2'/H-6' protons of the phenyl ring to the C-4 of the pyrimidine ring, confirming the link between the two ring systems. ipb.pt

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecular bonds. These methods are excellent for identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound displays a series of absorption bands that correspond to the stretching and bending vibrations of its constituent bonds. Key expected absorptions include C-H stretching from the aromatic rings and the methyl group, C=C and C=N stretching vibrations within the aromatic and pyrimidine rings, and the characteristic C-Br stretching vibration at a lower frequency.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3000–3100 | C-H Stretch | Aromatic (Phenyl and Pyrimidine) |

| 2850–2960 | C-H Stretch | Aliphatic (Methyl) |

| 1550–1610 | C=N Stretch | Pyrimidine Ring |

| 1450–1580 | C=C Stretch | Aromatic Rings |

| 1000–1100 | C-Br Stretch | Aryl Halide |

| 800-850 | C-H Out-of-plane Bend | 1,4-disubstituted Phenyl |

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the symmetric breathing modes of the aromatic rings. The C-Br stretch is also typically Raman active.

Table 4: Expected Raman Spectroscopic Signatures for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~1600 | Aromatic Ring C=C Stretching |

| ~1200-1300 | Pyrimidine Ring Breathing |

| ~1000 | Phenyl Ring Breathing (Trigonal) |

| ~600-700 | C-Br Stretch |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Phosphorescence)

The electronic absorption and emission properties of this compound are dictated by the π-conjugated system formed by the phenyl and pyrimidine rings. While specific experimental spectra for this exact compound are not widely available in the surveyed literature, its behavior can be inferred from the analysis of similar aromatic and heterocyclic structures.

The UV-Vis absorption spectrum is expected to be characterized by intense absorption bands in the ultraviolet region, arising from π → π* electronic transitions within the aromatic system. The conjugation between the bromophenyl and methylpyrimidine moieties would influence the precise wavelength of maximum absorption (λmax).

Fluorescence from related pyrimidine derivatives has been reported, suggesting that this compound may also exhibit emissive properties. researchgate.net The fluorescence quantum yield and lifetime would be sensitive to the molecular environment and solvent polarity.

The presence of a bromine atom, a heavy atom, is known to significantly enhance spin-orbit coupling. This effect facilitates intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁), a process that promotes phosphorescence while often quenching fluorescence. Organic molecules containing bromine atoms, particularly when held in a rigid matrix such as a crystal lattice or a supramolecular assembly, can exhibit long-lived room-temperature phosphorescence (RTP). rsc.orgnih.govrsc.org Therefore, it is probable that this compound displays phosphorescence, a characteristic that is valuable in the development of advanced optical materials. rsc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. The molecular formula of the compound is C₁₁H₉BrN₂.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺·). A key diagnostic feature would be the isotopic pattern of this peak, which will appear as a doublet of nearly equal intensity (approximately 1:1 ratio) at m/z values separated by two mass units (e.g., 248 and 250). This signature is characteristic of the presence of a single bromine atom, corresponding to its two stable isotopes, ⁷⁹Br and ⁸¹Br.

Fragmentation of the molecular ion provides structural information. chemguide.co.uklibretexts.org Common fragmentation pathways for this molecule would likely involve the cleavage of the most labile bonds. libretexts.org While experimental data for this specific compound is not available, a predicted fragmentation pattern can be proposed based on established principles.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|---|

| 248 | 250 | [C₁₁H₉BrN₂]⁺· (Molecular Ion) | - |

| 233 | 235 | [C₁₀H₆BrN₂]⁺ | ·CH₃ |

| 169 | 171 | [C₁₀H₉N₂]⁺ | ·Br |

| 154 | - | [C₁₀H₆N]⁺ | ·Br, ·HCN |

| 127 | - | [C₆H₄Br]⁺ | ·C₅H₅N₂ |

Note: The table is based on theoretical fragmentation pathways. Actual experimental results may vary.

X-ray Crystallography for Definitive Solid-State Structural Elucidation

X-ray crystallography provides unambiguous proof of molecular structure, connectivity, and detailed information on the three-dimensional arrangement of molecules in the solid state. Although the specific crystal structure of this compound is not publicly documented, the analysis of a closely related structural analog, 4-(3-bromophenyl)pyrimidin-2-amine (B1587239) (an isomer with an amine substituent), can serve to illustrate the principles and the type of data obtained from crystallographic studies. scispace.com

Single crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. mdpi.comresearchgate.net For a given compound, SC-XRD analysis yields the unit cell dimensions, crystal system, and space group.

For the analog, 4-(3-bromophenyl)pyrimidin-2-amine, the crystal structure was solved and refined, providing the data presented in Table 2. scispace.com This information confirms its molecular geometry and atomic connectivity.

Table 2: Crystallographic Data for the Analog Compound 4-(3-bromophenyl)pyrimidin-2-amine

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₈BrN₃ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.214(3) |

| b (Å) | 12.735(6) |

| c (Å) | 21.305(9) |

| Volume (ų) | 1957.3(15) |

| Z (molecules/unit cell) | 8 |

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze a bulk, polycrystalline sample. Its primary applications in this context include confirming the phase purity of a synthesized batch by comparing the experimental PXRD pattern to one simulated from SC-XRD data. mdpi.comnih.gov It is also an essential tool for screening for polymorphism—the ability of a compound to exist in multiple different crystal forms—as each polymorph will produce a distinct diffraction pattern. No experimental PXRD data for this compound has been reported.

The lattice parameters (a, b, c, α, β, γ) define the size and shape of the unit cell, the fundamental repeating unit of a crystal. The arrangement of molecules within this unit cell and their propagation throughout the crystal lattice is known as the crystal packing. Analysis of the packing for the analog 4-(3-bromophenyl)pyrimidin-2-amine reveals how molecules orient themselves to maximize stabilizing intermolecular forces. scispace.com

The solid-state structure of molecular crystals is governed by a network of non-covalent interactions. For a molecule like this compound, several key interactions are expected to direct its crystal packing.

Halogen Bonding: This is a highly directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile, such as a nitrogen atom on a neighboring pyrimidine ring (C-Br···N). nih.govmdpi.com This type of interaction is a powerful tool in crystal engineering for designing specific supramolecular architectures. nih.gov

π-π Stacking: The planar aromatic systems of the phenyl and pyrimidine rings can interact through π-π stacking. mdpi.com These interactions can occur in face-to-face or offset arrangements and are crucial in stabilizing the crystal lattice. researchgate.net In the crystal structure of the analog 4-(3-bromophenyl)pyrimidin-2-amine, weak π-π interactions between the benzene rings of adjacent molecules were observed. scispace.com

C-H···π Interactions: These are weaker interactions where a C-H bond acts as a donor to the electron cloud of an aromatic π-system. Multiple C-H···π and other weak hydrogen bonds often work in concert to determine the final crystal packing. researchgate.net

In the reported structure of the analog 4-(3-bromophenyl)pyrimidin-2-amine, the crystal packing is stabilized by a combination of N-H···N hydrogen bonds and weak π-π stacking interactions, which link the molecules into a sheet-like structure. scispace.com

Advanced Computational and Theoretical Studies on 4 4 Bromophenyl 2 Methylpyrimidine

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a standard method in computational chemistry for investigating the electronic properties of molecules. It offers a favorable balance between computational cost and accuracy, making it suitable for studying medium-sized organic molecules like 4-(4-Bromophenyl)-2-methylpyrimidine. Calculations are often performed using specific functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with basis sets like 6-311G(d,p) or 6-31+G(d,p) to provide a reliable description of the molecular system.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. For this compound, this optimization process yields key structural parameters such as bond lengths, bond angles, and dihedral angles.

A critical aspect of the geometry is the dihedral angle between the pyrimidine (B1678525) and the 4-bromophenyl rings. This angle determines the degree of planarity and conjugation between the two aromatic systems, which in turn influences the electronic properties of the molecule. While the individual rings are aromatic and thus planar, rotation can occur around the single bond connecting them. Conformer analysis involves calculating the energy of the molecule at various dihedral angles to identify the lowest energy conformation. For similar 4-phenylpyrimidine (B189444) systems, DFT calculations have shown that the minimum energy conformation is typically non-planar, with a dihedral angle between the rings often calculated to be around 15-30 degrees, arising from the steric hindrance between the ortho-hydrogens of the two rings.

Below are representative optimized geometrical parameters for a substituted 4-phenylpyrimidine core, calculated at the B3LYP/6-311G(d,p) level of theory, which are expected to be similar to those of the title compound.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C-C (pyrimidine) | 1.39 - 1.41 |

| C-N (pyrimidine) | 1.33 - 1.35 | |

| C-C (phenyl) | 1.39 - 1.40 | |

| C-Br | ~1.91 | |

| C-C (inter-ring) | ~1.49 | |

| Bond Angles (°) | C-N-C (pyrimidine) | 115 - 117 |

| N-C-N (pyrimidine) | 126 - 128 | |

| C-C-C (phenyl) | 119 - 121 | |

| Dihedral Angle (°) | Pyrimidine-Phenyl | 15 - 30 |

Note: These are typical values for similar structures; specific values for this compound would require a dedicated calculation.

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

For this compound, the HOMO is generally expected to be distributed across the electron-rich pyrimidine ring and the bromine atom, while the LUMO is typically localized over the π-system of both the pyrimidine and phenyl rings.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap implies that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large energy gap signifies high kinetic stability. DFT calculations for related pyrimidine derivatives have shown energy gaps typically in the range of 4.0 to 5.0 eV.

| Orbital | Parameter | Typical Energy (eV) |

| HOMO | Energy (EHOMO) | -6.0 to -7.0 |

| LUMO | Energy (ELUMO) | -1.5 to -2.5 |

| Energy Gap | ΔE = ELUMO - EHOMO | 4.0 - 5.0 |

Note: These values are representative of similar pyrimidine derivatives and provide an estimate for the title compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map plots the electrostatic potential onto the electron density surface. Different colors represent different potential values:

Red: Regions of most negative potential, indicating electron-rich areas, are susceptible to electrophilic attack.

Blue: Regions of most positive potential, indicating electron-deficient areas, are susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

In this compound, the MEP surface would show the most negative potential (red) localized around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons. These sites are the most probable centers for protonation and coordination with electrophiles. The regions around the hydrogen atoms and potentially the bromine atom (due to σ-hole effects) would exhibit a more positive potential (blue), representing electron-deficient areas.

DFT calculations can accurately predict various spectroscopic properties, which can then be correlated with experimental data to confirm the molecular structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is commonly used to calculate the isotropic chemical shifts (δ) for ¹H and ¹³C nuclei. These calculated shifts, when referenced against a standard like Tetramethylsilane (TMS), typically show excellent correlation with experimental spectra, aiding in the assignment of complex signals.

IR Spectroscopy: Theoretical vibrational frequencies can be computed from the second derivatives of the energy with respect to atomic displacements. These calculations help in assigning the vibrational modes observed in experimental FT-IR spectra. For this compound, characteristic vibrations would include C=N and C=C stretching modes of the pyrimidine ring, C-H stretching of the aromatic and methyl groups, and the C-Br stretching frequency.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. These calculations can explain the origin of electronic transitions, typically π → π* transitions within the conjugated aromatic system.

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier orbitals (HOMO and LUMO), a range of quantum chemical descriptors can be derived to quantify the reactivity of a molecule. These indices provide a more quantitative picture of the molecule's stability and reactivity.

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. Calculated as ω = χ² / (2η).

These parameters, derived from DFT calculations on similar molecules, provide a framework for understanding the reactivity of this compound.

| Descriptor | Formula | Typical Value Range |

| Ionization Potential (I) | I ≈ -EHOMO | 6.0 - 7.0 eV |

| Electron Affinity (A) | A ≈ -ELUMO | 1.5 - 2.5 eV |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.0 - 2.5 eV |

| Electronegativity (χ) | χ = (I + A) / 2 | 4.0 - 4.5 eV |

| Electrophilicity Index (ω) | ω = χ² / (2η) | 3.2 - 4.5 eV |

Note: These values are derived from typical HOMO/LUMO energies of related compounds and serve as estimations.

Local reactivity descriptors, such as Fukui functions, can also be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks, complementing the qualitative insights from MEP analysis.

Non-Linear Optical (NLO) Properties Calculations

The investigation of non-linear optical (NLO) properties through computational methods provides significant insights into the potential of molecules like this compound for applications in optoelectronics and photonics. nih.govrsc.org Theoretical calculations, primarily employing Density Functional Theory (DFT), are a cornerstone of predicting NLO behavior. nih.govresearchgate.net These studies focus on calculating key parameters such as the electric dipole moment (μ), linear polarizability (α), and first (β) and second (γ) hyperpolarizabilities. researchgate.netresearchgate.net

Computational analyses reveal that the NLO response in pyrimidine derivatives is often linked to intramolecular charge transfer, which can be enhanced by the presence of electron-donating and electron-accepting groups within the molecular structure. researchgate.net The pyrimidine ring, being electron-deficient, can act as an effective electron-withdrawing component in push-pull molecular systems. nih.govresearchgate.net The computational approach typically involves geometry optimization of the molecule using a specific DFT functional and basis set, such as B3LYP/6-311++G(d,p), followed by the calculation of NLO properties. nih.govrsc.org

A reduced energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) often correlates with increased molecular polarizability and, consequently, an enhanced NLO response. researchgate.net While specific experimental or calculated NLO data for this compound are not detailed in the available literature, studies on analogous bromophenyl and pyrimidine-containing compounds show significant first hyperpolarizability values, indicating their potential as NLO materials. nih.govresearchgate.net For instance, computational studies on other pyrimidine derivatives have demonstrated that modifications to the molecular structure can significantly tune the NLO response. researchgate.net

| Parameter | Symbol | Description | Typical Computational Method |

|---|---|---|---|

| Dipole Moment | μ | A measure of the separation of positive and negative electrical charges within a molecule. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| Linear Polarizability | α | The measure of the tendency of the molecular charge distribution to be distorted by an external electric field. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| First Hyperpolarizability | β | The primary determinant of the second-order NLO response, related to phenomena like second-harmonic generation. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| HOMO-LUMO Energy Gap | ΔE | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. A smaller gap can indicate higher polarizability. researchgate.net | DFT (e.g., B3LYP/6-311++G(d,p)) |

Molecular Dynamics Simulations for Conformational Landscape Exploration (excluding biological interactions)

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of molecules by simulating the atomic motions over time. ed.ac.uk For a molecule such as this compound, MD simulations can reveal the accessible conformations, the flexibility of the structure, and the dynamics of intramolecular motions, such as the rotation around single bonds. nih.govnih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that maps the positions and velocities of the particles over time. ed.ac.uk

The process involves defining a force field, which is a set of parameters and equations that describes the potential energy of the system. The molecule is then placed in a simulation box, often with a solvent, and the system is equilibrated before a production run is conducted for a duration sufficient to sample the relevant conformational space. ed.ac.uk Analysis of the resulting trajectory can provide information on dihedral angle distributions, root-mean-square deviation (RMSD), and other structural parameters to characterize the conformational preferences. acs.org

| Analysis Type | Description | Information Gained |

|---|---|---|

| Dihedral Angle Distribution | Analysis of the torsional angles between specific planes in the molecule, such as the phenyl and pyrimidine rings. | Identifies preferred rotational conformations (rotamers) and their relative populations. |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed conformations from the simulation trajectory and a reference structure. | Assesses the structural stability and flexibility of the molecule over time. |

| Potential Energy Surface (PES) Scan | Systematic rotation around a specific bond (e.g., the C-C bond connecting the two rings) to calculate the energy at each step. mdpi.com | Maps the energy landscape, identifying energy minima (stable conformers) and transition states. |

| Cluster Analysis | Groups similar conformations from the trajectory together. | Identifies the most representative and populated conformational states. |

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry offers indispensable tools for elucidating the mechanisms of chemical reactions, providing a molecular-level understanding that complements experimental studies. mdpi.com For the synthesis of this compound, computational methods can be used to explore potential reaction pathways, identify transition states (TS), and calculate activation energies, thereby predicting the most favorable synthetic route. scielo.brarxiv.org

DFT calculations are commonly employed to map the potential energy surface (PES) of a reaction. scielo.br This involves locating the geometries of reactants, products, and any intermediates, as well as the transition state structures that connect them. arxiv.org For a typical synthesis, which might involve a condensation or cross-coupling reaction, these calculations can help rationalize why certain reagents and conditions are effective. For example, in a Suzuki coupling reaction to form the C-C bond between the pyrimidine and bromophenyl moieties, computational analysis could model the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

The activation energy (ΔG‡) and reaction energy (ΔG) for each elementary step are calculated to determine the reaction's kinetics and thermodynamics. scielo.br The pathway with the lowest activation barrier for the rate-determining step is predicted to be the most viable. scielo.brchemrxiv.org Such computational investigations can also predict the regioselectivity and stereoselectivity of a reaction, guiding the design of more efficient synthetic strategies. scielo.br While specific mechanistic calculations for the synthesis of this compound are not available in the reviewed literature, the established computational methodologies are broadly applicable to its formation. chemrxiv.orgnih.gov

| Parameter | Symbol | Description | Significance |

|---|---|---|---|

| Activation Energy | ΔG‡ or ΔH‡ | The energy barrier that must be overcome for a reaction to occur. Calculated as the energy difference between the transition state and the reactants. scielo.br | Determines the reaction rate (kinetics). A lower barrier implies a faster reaction. |

| Reaction Energy | ΔG or ΔH | The overall energy change from reactants to products. | Indicates whether a reaction is thermodynamically favorable (exergonic/exothermic) or unfavorable (endergonic/endothermic). |

| Transition State (TS) | TS | The highest energy structure along the reaction coordinate, representing the point of maximum energy between reactants and products. | Its geometry and energy are crucial for understanding the reaction mechanism and calculating the activation barrier. |

| Intermediate | I | A metastable species that exists at a local energy minimum along the reaction pathway. | Helps to break down a complex reaction into simpler, elementary steps. |

Energy Frameworks for Quantifying Supramolecular Interactions in the Solid State

Energy frameworks are a computational visualization tool used to analyze the intermolecular interactions within a crystal lattice, providing a quantitative and intuitive understanding of the forces that govern crystal packing. bohrium.commdpi.com This approach is particularly valuable for understanding the structure and properties of molecular crystals like this compound. The method involves calculating the interaction energies between a central molecule and its neighbors within a defined radius and then representing these interactions graphically. bohrium.comresearchgate.net

The total interaction energy is typically decomposed into four distinct components: electrostatic, polarization, dispersion, and exchange-repulsion. bohrium.com These energies are calculated using quantum mechanical methods, often combining DFT-optimized monomer wavefunctions with high-level energy models. The resulting interaction energies for molecular pairs are visualized as cylinders connecting the centers of mass of the molecules, where the cylinder's radius is proportional to the magnitude of the interaction strength. bohrium.commdpi.com

This visualization provides a clear picture of the supramolecular architecture, highlighting the most significant interactions that create the crystal's structural motifs, such as chains, sheets, or 3D networks. nih.gov For this compound, this analysis could reveal the role of π-π stacking between the phenyl and pyrimidine rings, potential C-H···N hydrogen bonds, and Br···N or Br···π halogen bonds in stabilizing the crystal structure. mdpi.com By creating separate frameworks for each energy component (e.g., electrostatic and dispersion), one can discern the nature of the dominant packing forces, which is crucial for rationalizing physical properties and for crystal engineering. bohrium.commdpi.com

| Energy Component | Description | Physical Origin |

|---|---|---|

| Electrostatic | The interaction between the static charge distributions (multipole moments) of the molecules. | Coulombic forces, including dipole-dipole interactions and hydrogen bonds. bohrium.com |

| Polarization | The attractive interaction arising from the distortion of a molecule's electron cloud by the electric field of its neighbors. | Inductive forces. bohrium.com |

| Dispersion | Attractive forces resulting from instantaneous fluctuations in electron density, leading to temporary dipoles. | London dispersion forces, van der Waals interactions, π-π stacking. bohrium.com |

| Exchange-Repulsion | The short-range repulsive force that prevents molecules from interpenetrating. | Pauli exclusion principle. bohrium.com |

Chemical Reactivity and Derivatization Strategies of 4 4 Bromophenyl 2 Methylpyrimidine

Transformations at the Aryl Bromine Position

The bromine atom on the phenyl ring is a key functional group for molecular elaboration, primarily through metal-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic aromatic substitution.

The bromine substituent is ideally suited for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. These reactions allow for the extension of the molecule's π-conjugated system, a common strategy in the development of organic electronics and fluorescent probes.

The Suzuki-Miyaura reaction is a widely employed method for this purpose, coupling the aryl bromide with various aryl- or heteroaryl-boronic acids. bu.edu.eg Good yields are typically achieved using a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] with a suitable base, like potassium phosphate (B84403) (K3PO4), in a solvent such as 1,4-dioxane (B91453). bu.edu.eg The electronic nature of the boronic acid can influence the reaction's success, with electron-rich boronic acids often providing better yields. bu.edu.eg

Another prominent method is the Stille cross-coupling reaction , which utilizes organostannanes as coupling partners. rsc.org This reaction is noted for its tolerance of a wide range of functional groups and the stability of the organotin reagents. rsc.org Advances in catalyst design, particularly the development of bulky, electron-rich phosphine (B1218219) ligands, have enabled these reactions to proceed under milder conditions, sometimes even at room temperature. rsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling Interactive data table. Click on headers to sort.

| Catalyst (mol %) | Base | Solvent | Temperature (°C) | Coupling Partner |

|---|---|---|---|---|

| Pd(PPh3)4 (5%) | K3PO4 | 1,4-Dioxane | 70-80 | Arylboronic acids |

| Pd(dppf)Cl2 (3%) | Na2CO3 | Toluene/Ethanol/H2O | 90 | Heteroarylboronic acids |

Nucleophilic Aromatic Substitution (SNAr) offers a pathway to replace the bromine atom with a nucleophile. ijmps.org For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. uhmreactiondynamics.org In 4-(4-bromophenyl)-2-methylpyrimidine, the pyrimidine (B1678525) ring itself acts as an electron-withdrawing substituent, which helps to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. ijmps.orguhmreactiondynamics.org

The generally accepted mechanism involves a two-step addition-elimination sequence where the nucleophile first attacks the carbon bearing the bromine, breaking the ring's aromaticity to form a resonant-stabilized anionic intermediate. uhmreactiondynamics.org Subsequently, the bromide ion is expelled, restoring the aromaticity and yielding the substituted product. uhmreactiondynamics.org However, recent studies suggest that many SNAr reactions may proceed through a concerted mechanism without a discrete intermediate. ijmps.org While feasible, SNAr at the bromophenyl position is often less favored than cross-coupling reactions due to the relatively moderate activating effect of the pyrimidine ring compared to groups like nitro functions.

Electrophilic and Nucleophilic Reactions on the Pyrimidine Core

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic character dictates its reactivity towards electrophiles and nucleophiles.

Nucleophilic Substitution: The pyrimidine core is susceptible to nucleophilic attack, particularly at the carbon positions ortho and para to the nitrogen atoms (C-2, C-4, and C-6), which are the most electron-poor. wur.nlnih.gov In the case of this compound, the C-4 and C-6 positions are electronically activated for nucleophilic attack. The stability of the anionic intermediate is key; attack at C-2 or C-4 allows the negative charge to be delocalized onto a nitrogen atom, which is a significant stabilizing factor. nih.gov If a suitable leaving group were present at the C-4 or C-6 position, it could be displaced by a variety of nucleophiles.

Electrophilic Substitution: Conversely, the electron-deficient nature of the pyrimidine ring makes it generally resistant to electrophilic aromatic substitution. Such reactions typically require the presence of strong electron-donating groups on the ring to increase its nucleophilicity. researchgate.net The C-5 position is the most electron-rich site and is the preferred location for electrophilic attack when it does occur, as it is least deactivated by the two nitrogen atoms. researchgate.net For the unsubstituted this compound, electrophilic substitution on the pyrimidine core is challenging and would likely require harsh reaction conditions.

Functionalization of the Methyl Group at the Pyrimidine-2 Position

The methyl group at the C-2 position is not inert. Its protons are acidified by the electron-withdrawing effect of the adjacent ring nitrogens, making it an "active" methyl group. stackexchange.com This reactivity is analogous to that of the methyl group in 2,4-dinitrotoluene. stackexchange.com

This acidity allows the methyl group to be deprotonated by a suitable base, generating a nucleophilic carbanion. This intermediate can then participate in various reactions, most notably aldol-type condensation reactions with aldehydes and ketones. stackexchange.comwikipedia.org For example, reacting this compound with an aromatic aldehyde (e.g., benzaldehyde) in the presence of a Lewis acid catalyst (like ZnCl2) or a dehydrating agent (like acetic anhydride) would yield a 2-styrylpyrimidine derivative. stackexchange.com This reaction effectively extends the conjugated system of the molecule from the C-2 position.

Regioselective and Stereoselective Control in Derivative Synthesis

Achieving regioselective and stereoselective outcomes is crucial when synthesizing complex derivatives from a multifunctional scaffold like this compound. The choice of reagents, catalysts, and reaction conditions can direct the reaction to a specific site on the molecule.

For instance, solvent choice can play a pivotal role in directing regioselectivity in nucleophilic substitution reactions on pyrimidine derivatives. Studies on related systems have shown that using a non-polar solvent like 1,4-dioxane can favor one substitution pattern, while a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) can lead to a different regioisomer, sometimes via a Smiles rearrangement. wikipedia.orgresearchgate.net This solvent-controlled divergent synthesis allows for the creation of different product families from the same set of starting materials. wikipedia.org

Furthermore, in reactions like the Michael addition to conjugated alkynes, the use of specific catalysts, such as silver carbonate, can switch the stereochemical outcome, leading selectively to either (E)- or (Z)-isomers. researchgate.net While not demonstrated directly on the title compound, these principles of catalyst- and solvent-controlled synthesis are broadly applicable for achieving high levels of regio- and stereochemical control in the synthesis of its derivatives. researchgate.netnih.gov

Synthesis of Chemically Diverse Analogues as Research Scaffolds

The this compound framework is a "privileged scaffold," a molecular core structure that can be derivatized to interact with a variety of biological targets. nih.gov Its utility lies in the ability to systematically and independently modify the three key regions of the molecule, allowing for the generation of large, chemically diverse libraries of analogues for screening in drug discovery and materials science. researchgate.netrsc.org

For example, the bromophenyl group can be used as a handle to introduce quinoline-oxadiazole moieties, creating hybrid molecules with potential dual anticancer and antimicrobial properties. rsc.org The pyrimidine core is a cornerstone of many biologically active compounds, and its modification can lead to analogues with activities ranging from antimicrobial to anti-inflammatory. By leveraging the reactivity at the aryl bromine, the pyrimidine core, and the 2-methyl group, this compound serves as a starting point for creating a vast number of structurally distinct molecules for biological evaluation. researchgate.netrsc.org

Table 2: Examples of Heterocyclic Scaffolds and Their Associated Biological Activities Interactive data table. Click on headers to sort.

| Scaffold | Key Synthetic Precursor | Reported Biological Activities |

|---|---|---|

| Quinoline-Oxadiazole Hybrids | Aryl Bromide | Anticancer, Antimicrobial rsc.org |

| Pyranopyrimidines | Pyrimidine Core | Antitumor, Antiviral, Antidiabetic |

| Thiazole Derivatives | Functionalized Side Chains | Antimicrobial, Antifungal researchgate.net |

Structure Property Relationships of 4 4 Bromophenyl 2 Methylpyrimidine in Non Biological Contexts

Impact of Molecular Architecture on Electronic and Photophysical Properties

The electronic and photophysical properties of 4-(4-Bromophenyl)-2-methylpyrimidine are intrinsically linked to its molecular framework. The pyrimidine (B1678525) ring, being a π-deficient system, acts as an electron acceptor. Conversely, the 4-bromophenyl substituent can act as a π-electron donor. This donor-acceptor (D-A) characteristic is central to its electronic behavior.

The presence of the bromine atom, an electron-withdrawing group, on the phenyl ring further modulates the electronic landscape. This substitution can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The methyl group at the 2-position of the pyrimidine ring, being a weak electron-donating group, can also slightly alter the electronic distribution within the pyrimidine core.

Studies on similar pyrimidine derivatives have shown that the nature of the substituent on the phenyl ring significantly impacts their photophysical properties. For instance, compounds with strongly electron-donating groups on the C4-aryl substituent of a pyrimidine ring have been found to exhibit strong fluorescence. acs.org While specific experimental data for this compound is not extensively documented in readily available literature, it is anticipated to exhibit interesting photophysical properties due to its D-A structure. The presence of the heavy bromine atom might also promote intersystem crossing, potentially leading to phosphorescence.

Research on 5-substituted 2-thiopyrimidines has demonstrated that substitution at the C5 position influences their photophysical properties, including their UV absorption and triplet excited state energies. rsc.orgresearchgate.net This underscores the principle that modifications to the pyrimidine core can fine-tune the photophysical behavior of the molecule.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₁₁H₉BrN₂ |

| Molecular Weight | 249.11 g/mol |

Note: These values are computationally predicted and serve as an estimation of the compound's properties.

Correlation between Substituent Effects and Spectroscopic Signatures

The spectroscopic signatures of this compound are a direct reflection of its molecular structure, and any changes in its substituents will predictably alter these signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the chemical shifts of the protons on the pyrimidine and phenyl rings are influenced by the electronic environment. The electron-withdrawing nature of the pyrimidine ring and the bromine atom will cause the protons on the phenyl ring to be deshielded and appear at a higher chemical shift. The methyl group protons will appear as a singlet in the upfield region.

In ¹³C NMR, the chemical shifts of the carbon atoms are also sensitive to substituent effects. Studies on substituted pyridines, pyrazines, and pyrimidines have shown a correlation between the ¹³C NMR chemical shifts and the additivity parameters for substituted benzene (B151609) derivatives. mdpi.comresearchgate.net The carbon attached to the bromine atom will experience a significant downfield shift. The substitution pattern on the pyrimidine ring will also lead to a characteristic set of chemical shifts for its carbon atoms.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. These include C-H stretching vibrations for the aromatic and methyl protons, C=N and C=C stretching vibrations for the pyrimidine and phenyl rings, and a characteristic C-Br stretching vibration. Any modification to the substituents would lead to shifts in the positions and intensities of these bands.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is expected to show bands corresponding to π-π* transitions within the aromatic pyrimidine and phenyl rings. The donor-acceptor nature of the molecule may also give rise to an intramolecular charge transfer (ICT) band. The position and intensity of this band would be highly sensitive to the electronic nature of any substituents.

Influence of Crystal Packing on Solid-State Properties and Material Performance

For instance, the crystal structure of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine reveals how intermolecular interactions, such as π-π stacking and C-H···π interactions, govern the packing of the molecules. researchgate.net Similarly, in derivatives of 4'-phenyl-2,2':6',2''-terpyridine, substituent effects have been shown to influence the crystal packing, leading to different arrangements like herringbone or layer-like packing. mdpi.com

In the case of this compound, one can anticipate the presence of several intermolecular interactions that would influence its crystal packing:

π-π Stacking: The aromatic pyrimidine and bromophenyl rings can engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion.

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction where the bromine acts as an electrophilic region and interacts with a nucleophilic site on an adjacent molecule.

C-H···N and C-H···π Interactions: The hydrogen atoms of the methyl group and the aromatic rings can form weak hydrogen bonds with the nitrogen atoms of the pyrimidine ring or the π-systems of adjacent molecules.

These interactions collectively determine the three-dimensional arrangement of the molecules in the crystal lattice, which in turn affects the material's performance in solid-state applications.

Table 2: Potential Intermolecular Interactions in the Crystal Lattice of this compound

| Interaction Type | Description | Potential Impact on Properties |

|---|---|---|

| π-π Stacking | Attraction between aromatic rings. | Influences electronic conductivity and optical properties. |

| Halogen Bonding | Interaction involving the bromine atom. | Can lead to specific and directional packing motifs. |

| C-H···N Hydrogen Bonding | Weak hydrogen bonds involving pyrimidine nitrogen. | Contributes to the stability of the crystal lattice. |

Relationship between Molecular Conformation and Chemical Reactivity Profiles

The chemical reactivity of this compound is influenced by its molecular conformation, which refers to the spatial arrangement of its atoms. libretexts.org The key conformational feature of this molecule is the dihedral angle between the plane of the pyrimidine ring and the plane of the bromophenyl ring.

The degree of twisting between these two rings affects the extent of π-conjugation. A more planar conformation allows for better overlap of the π-orbitals, leading to enhanced electronic communication between the two ring systems. This can influence the reactivity at various positions on both rings. For example, increased conjugation can affect the susceptibility of the pyrimidine ring to nucleophilic attack or the phenyl ring to electrophilic substitution.

The methyl group at the 2-position can also exert a steric influence, potentially hindering reactions at the adjacent nitrogen atom or the C6 position of the pyrimidine ring.

A conformational study of related phenylboronic acids has shown that intramolecular interactions can dictate the preferred conformation. nih.gov While no specific conformational analysis of this compound was found, it is reasonable to assume that a balance of steric and electronic factors determines its most stable conformation, which in turn governs its reactivity profile.

Design Principles for Modulating Compound Properties via Structural Modifications